1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. Specifically, this compound features a bicyclic system involving two nitrogen atoms and a pyridine ring, which contributes to its distinctive chemical properties and potential biological activities. The compound has garnered attention for its relevance in medicinal chemistry, particularly as a modulator of neuronal nicotinic receptors, which are implicated in various neurological conditions such as Alzheimer's disease and attention deficit hyperactivity disorder.
The compound is classified under the Chemical Abstracts Service with the registry number 646055-67-6. Its molecular formula is , and it has a molecular weight of approximately 203.28 g/mol. The IUPAC name for this compound is 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane, indicating its structural characteristics and functional groups.
The synthesis of 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- typically involves several key steps:
These synthetic routes allow for the production of various derivatives that can be tailored for specific biological activities or chemical properties .
The molecular structure of 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- consists of:
The InChI key for this compound is NXIPMBQVNTWEEX-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases .
1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- undergoes several types of chemical reactions:
These reactions are critical for developing derivatives with enhanced efficacy or selectivity for biological targets.
The mechanism of action for 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- primarily involves its interaction with neuronal nicotinic receptors. Specifically, it has been shown to selectively modulate the α4β2 nicotinic receptor subtype. This selectivity suggests potential therapeutic applications in treating cognitive disorders by enhancing neurotransmitter release and improving synaptic plasticity.
In preclinical studies, this compound has demonstrated effects on cognitive function and memory enhancement through its modulation of neurotransmitter systems . The precise molecular targets and pathways may vary based on specific applications but generally involve interactions that influence cell signaling related to cognition and memory.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | Approximately 203.28 g/mol |
IUPAC Name | 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane |
InChI Key | NXIPMBQVNTWEEX-UHFFFAOYSA-N |
Canonical SMILES | N=1C=CC=C(C1)N2CCC3(NCCC3)C2 |
These properties contribute to its reactivity and interactions in biological systems .
1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- has several significant applications:
CAS No.: 97416-84-7
CAS No.: 15375-21-0
CAS No.: 52452-77-4
CAS No.: 96313-98-3
CAS No.: